molecular formula C16H17N3O4S2 B3740701 N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide

Cat. No. B3740701
M. Wt: 379.5 g/mol
InChI Key: CLDLWNXAUXQCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide, also known as Methylene Blue, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic aromatic compound that is highly water-soluble and has a blue color. Methylene Blue has been used in various fields of research, including biochemistry, microbiology, and neuroscience.

Mechanism of Action

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue has been shown to have multiple mechanisms of action. One of the primary mechanisms of action is its ability to act as an electron acceptor, which allows it to reduce oxidative stress in cells. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue has also been shown to inhibit the activity of nitric oxide synthase, which can reduce inflammation in cells. Additionally, N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue has been shown to increase the activity of mitochondrial enzymes, which can improve cellular respiration.
Biochemical and Physiological Effects:
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue has been shown to have multiple biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, which can improve cellular function. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue has also been shown to reduce inflammation in cells, which can improve immune function. Additionally, N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue has been shown to improve mitochondrial function, which can improve cellular energy production.

Advantages and Limitations for Lab Experiments

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue has several advantages for lab experiments. It is highly water-soluble, which makes it easy to use in aqueous solutions. Additionally, N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue is relatively inexpensive, which makes it accessible for many researchers. However, N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue has several limitations for lab experiments. It has a short half-life, which can limit its effectiveness in long-term experiments. Additionally, N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue in scientific research. One future direction is the use of N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue has been shown to improve mitochondrial function, which can improve cellular energy production in neurons. Additionally, N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue has been shown to reduce oxidative stress in neurons, which can improve neuronal function. Another future direction is the use of N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue in the treatment of sepsis. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue has been shown to reduce inflammation in cells, which can improve immune function. Additionally, N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue has been shown to improve mitochondrial function, which can improve cellular energy production in immune cells. Overall, N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue has the potential to be a valuable tool for scientific research and has several potential applications in the treatment of various diseases.

Scientific Research Applications

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue has been extensively used in scientific research due to its unique properties. It has been used as a staining agent in microscopy, where it can be used to visualize cells and tissues. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue has also been used as a redox indicator in biochemical assays, where it can be used to measure the activity of enzymes. Additionally, N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide Blue has been used in neuroscience research, where it can be used to study the effects of oxidative stress on neurons.

properties

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-12-8-10-13(11-9-12)25(22,23)19(3)18(2)16-14-6-4-5-7-15(14)24(20,21)17-16/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDLWNXAUXQCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N(C)C2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide
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N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide
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N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide
Reactant of Route 4
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N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide
Reactant of Route 5
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide
Reactant of Route 6
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N',4-trimethylbenzenesulfonohydrazide

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